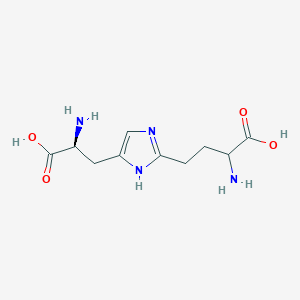
2-Hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are organic compounds with significant applications in various fields. These compounds are known for their reactivity and versatility in chemical synthesis, making them valuable in industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl 2-methylprop-2-enoate
- This compound can be synthesized through the addition reaction of methacrylic acid with ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
- Another method involves the reaction of methacrylic acid potassium salt with ethylene chlorohydrin in the presence of a polymerization inhibitor. The crude product is then purified through distillation .
-
2-prop-2-enoyloxyethyl prop-2-enoate
- This compound is synthesized by the esterification of acrylic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The product is then purified by distillation .
Industrial Production Methods
- Industrial production of these compounds often involves large-scale esterification reactions using high-purity reactants and advanced distillation techniques to ensure product quality. Continuous monitoring of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction
- Reduction reactions can convert these compounds into alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl ethers, sulfonates.
Applications De Recherche Scientifique
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. They are essential in producing hydrogels, adhesives, and coatings .
Biology
- In biological research, these compounds are used to modify surfaces for cell culture applications. They enhance cell adhesion and proliferation on synthetic substrates .
Medicine
- These compounds are utilized in the development of drug delivery systems. Their ability to form hydrogels makes them suitable for controlled drug release applications .
Industry
Mécanisme D'action
- The mechanism of action of these compounds involves their ability to undergo polymerization and form cross-linked networks. This property is exploited in the formation of hydrogels and other polymeric materials .
- Molecular targets include hydroxyl and carboxyl groups, which participate in various chemical reactions, leading to the formation of stable polymeric structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure and reactivity, used in similar applications such as hydrogels and adhesives.
2-Hydroxyethyl acrylate: Another similar compound with applications in polymer synthesis and surface modification.
Uniqueness
- 2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are unique due to their specific reactivity and ability to form highly cross-linked polymer networks. This makes them particularly valuable in applications requiring strong and durable materials .
Propriétés
Numéro CAS |
94772-40-4 |
|---|---|
Formule moléculaire |
C14H20O7 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2-hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H10O4.C6H10O3/c1-3-7(9)11-5-6-12-8(10)4-2;1-5(2)6(8)9-4-3-7/h3-4H,1-2,5-6H2;7H,1,3-4H2,2H3 |
Clé InChI |
QVCSZXCNAROGRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
SMILES canonique |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
Synonymes |
poly(HEMA-BGA) poly(hydroxyethylmethacrylate bisglycolacrylate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)



![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)


![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)

